(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Description
(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24ClN3O2 and its molecular weight is 349.86. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Chemical Synthesis
Stereospecific Anionic Polymerization
N,N-Dimethylacrylamide and related compounds undergo anionic polymerization, yielding polymers with controlled molecular weight distributions and stereochemistry. These findings underscore the importance of specific chemical moieties in tailoring polymer properties for various applications, potentially including drug delivery systems or biomaterials (Kobayashi et al., 1999).
Recognition by Self-Assembled Aggregates
Research into the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of specific oligomers demonstrates the chemical's potential for selective interaction with other compounds, suggesting applications in sensing or purification processes (Sawada et al., 2000).
Cancer Research and Drug Development
Antitumor Agents and Tyrosine Kinase Inhibitors
Substituted acridine and quinazoline derivatives, including those related to N,N-dimethylamino groups, have shown promise as antitumor agents and tyrosine kinase inhibitors. These compounds exhibit potent activity against various cancer cell lines, highlighting the potential for developing new cancer therapies (Rewcastle et al., 1986; Smaill et al., 2001).
Chemical Modification and Functionalization
Polymeric Protecting Groups
The synthesis and application of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups illustrate the versatility of N,N-dimethylacrylamide derivatives in chemical synthesis, offering new pathways for the protection and deprotection of functional groups in complex organic molecules (Gormanns & Ritter, 1994).
Properties
IUPAC Name |
4-[[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-21(2)18(24)22-11-9-14(10-12-22)13-20-17(23)8-7-15-5-3-4-6-16(15)19/h3-8,14H,9-13H2,1-2H3,(H,20,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLPVAHTTBLQTL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.